
ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate, also known as MMOP or MMOP-D, is a synthetic compound with potential applications in scientific research. MMOP-D is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. The compound has a unique chemical structure that makes it a promising candidate for various biological studies.
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry Applications
Research in synthetic organic chemistry has explored the use of building blocks similar to ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate for radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This method facilitates the generation of complex molecules with potential biological activity, showcasing the compound's utility in constructing novel chemical structures (Allin et al., 2005).
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation. These adducts are notable for their excellent yields and complete regioselectivity, indicating the compound's role in producing structurally diverse and complex heterocycles (Zhu et al., 2003). Additionally, derivatives of the compound have shown weak antibacterial properties and significant antiamnesic and analgesic activities, underlining its potential in medicinal chemistry research (Gein et al., 2007).
Propiedades
IUPAC Name |
ethyl 2-methyl-5-(2-morpholin-4-yl-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-27-20(25)15-13(2)21-17(16(15)14-7-5-4-6-8-14)18(23)19(24)22-9-11-26-12-10-22/h4-8,21H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVDUOBXWJZHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

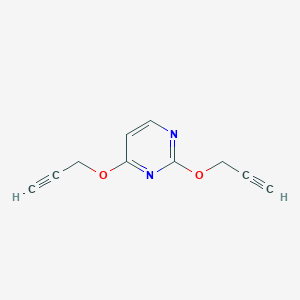
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)

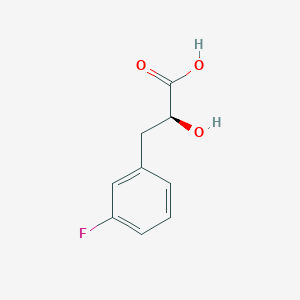
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)

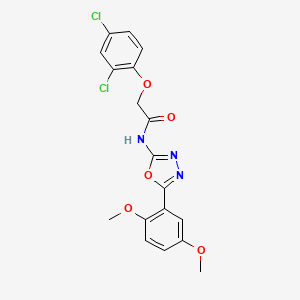
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)
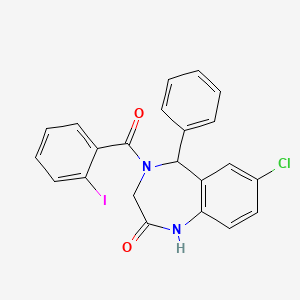
![3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one](/img/structure/B2836661.png)
![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)
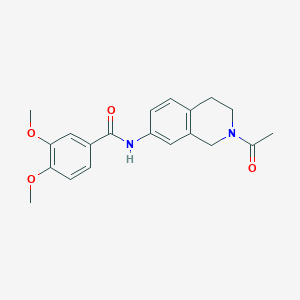
![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)
![[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2836668.png)